molecular formula C15H14N4O B7558413 N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No. B7558413
M. Wt: 266.30 g/mol
InChI Key: XHZSYYYXNDLUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide, also known as BIX-01294, is a small molecule inhibitor that has been shown to selectively inhibit the histone methyltransferase G9a. This compound has gained attention in recent years due to its potential applications in epigenetic research and drug discovery.

Mechanism of Action

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide selectively inhibits the histone methyltransferase G9a by binding to the SET domain of the enzyme. This binding prevents the transfer of methyl groups to histone H3 lysine 9 (H3K9), resulting in decreased levels of H3K9me2 and altered gene expression.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in various cell types. Inhibition of G9a by N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been linked to changes in gene expression, cellular differentiation, and cell cycle progression. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide in lab experiments is its specificity for G9a, which allows for selective inhibition of this enzyme without affecting other histone methyltransferases. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to have low toxicity and good stability in cell culture. However, one limitation of using N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.

Future Directions

There are several future directions for research involving N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a and related histone methyltransferases. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide may have potential applications in the treatment of cancer and other diseases where epigenetic dysregulation plays a role. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with benzaldehyde to form 2-(pyridin-2-yl)benzaldehyde. This intermediate is then reacted with 2-(bromoethyl)benzimidazole to form the final product, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been used extensively in epigenetic research as a tool to study the role of G9a in various biological processes. This compound has been shown to inhibit G9a-mediated H3K9me2, leading to changes in gene expression and cellular differentiation. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been used in drug discovery efforts to identify novel inhibitors of G9a and related histone methyltransferases.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10(17-15(20)11-5-4-8-16-9-11)14-18-12-6-2-3-7-13(12)19-14/h2-10H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSYYYXNDLUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.